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molecular formula C6H7NO2 B2852644 3-Methylfuran-2-carboxamide CAS No. 84374-70-9

3-Methylfuran-2-carboxamide

Cat. No. B2852644
M. Wt: 125.127
InChI Key: RDQSAEZUEUFCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04431831

Procedure details

To a stirred flask containing excess concentrated ammonium hydroxide was added gradually 50 g of 3-methyl-2-furoyl chloride. The resulting mixture was extracted with dichloromethane. The extracts were dried, then evaporated to provide solid 3-methylfuran-2-carboxamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[NH4+:2].[CH3:3][C:4]1[CH:8]=[CH:7][O:6][C:5]=1[C:9](Cl)=[O:10]>>[CH3:3][C:4]1[CH:8]=[CH:7][O:6][C:5]=1[C:9]([NH2:2])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
CC1=C(OC=C1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=C(OC=C1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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